molecular formula C14H17N3 B14535937 N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine CAS No. 62402-17-9

N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine

Cat. No.: B14535937
CAS No.: 62402-17-9
M. Wt: 227.30 g/mol
InChI Key: BAHQNTWCJXOUDX-UHFFFAOYSA-N
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Description

N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine is an organic compound that features a phenyl group and a pyridin-2-ylmethyl group attached to an ethane-1,2-diamine backbone

Properties

CAS No.

62402-17-9

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

N'-phenyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C14H17N3/c1-2-6-13(7-3-1)17-11-10-15-12-14-8-4-5-9-16-14/h1-9,15,17H,10-12H2

InChI Key

BAHQNTWCJXOUDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCNCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of phenylamine with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may interact with receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar structure but with dimethyl groups instead of a phenyl group.

    N,N-DiMethyl-2-[(RS)-1-phenyl(pyridin-2-yl)-Methoxy]ethanaMineHydrogenFuMarate: Contains a methoxy group and fumarate salt.

Uniqueness

N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine is unique due to its combination of a phenyl group and a pyridin-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to its analogs .

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